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Abstract
EN106 is a novel, potent, and selective small molecule inhibitor of the dual-specificity mitogen-

activated protein kinase kinases MEK1 and MEK2. This document outlines the discovery, initial

characterization, and mechanism of action of EN106. The data presented herein demonstrates

EN106's potential as a therapeutic candidate for cancers characterized by aberrant MAPK/ERK

signaling.

Discovery of EN106
EN106 was identified through a high-throughput screening (HTS) campaign of a proprietary

library of 500,000 small molecules. The primary screen was a biochemical assay designed to

identify inhibitors of recombinant human MEK1 kinase activity.

High-Throughput Screening Workflow
The HTS workflow involved a multi-step process to identify and confirm potential lead

compounds.
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Caption: High-throughput screening cascade for the discovery of EN106.

Experimental Protocol: Primary HTS Assay
The primary screen was a 384-well plate-based biochemical assay measuring the

phosphorylation of a kinase-dead mutant of ERK2 (K52R) by recombinant human MEK1.

Enzyme: Recombinant human MEK1 (0.5 nM).

Substrate: Kinase-dead ERK2 (K52R) (200 nM).

ATP Concentration: 10 µM.

Compound Concentration: 10 µM.

Detection: Homogeneous Time-Resolved Fluorescence (HTRF) using a europium-labeled

anti-phospho-ERK1/2 antibody and a d2-labeled anti-GST antibody (assuming GST-tagged

ERK2).

Incubation: 60 minutes at room temperature.

Data Analysis: Percent inhibition was calculated relative to DMSO (0% inhibition) and a

known MEK inhibitor (100% inhibition) controls.

Biochemical Characterization
EN106 was characterized for its potency against MEK1 and MEK2, its mechanism of inhibition,

and its selectivity against a panel of other kinases.

Potency and Selectivity
The inhibitory activity of EN106 was determined using biochemical assays.
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Target IC50 (nM) Ki (nM) Assay Type

MEK1 5.2 ± 0.8 2.1 ± 0.3 HTRF Kinase Assay

MEK2 6.8 ± 1.1 2.9 ± 0.4 HTRF Kinase Assay

EGFR >10,000 N/A Kinase Glo

VEGFR2 >10,000 N/A Kinase Glo

PI3Kα >10,000 N/A Kinase Glo

Table 1: Biochemical potency and selectivity of EN106. Data are presented as mean ± standard

deviation.

Mechanism of Inhibition
Enzyme kinetics studies were performed to determine the mechanism of action of EN106.

Lineweaver-Burk plot analysis revealed that EN106 is a non-competitive inhibitor with respect

to ATP, indicating it does not bind to the ATP-binding pocket of MEK1/2.

Mechanism of Inhibition Determination

Vary [ATP] at
Fixed [EN106]

Lineweaver-Burk Plot

Analyze Plot Intercepts

Conclusion:
Non-competitive with ATP
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Caption: Logical workflow for determining the mechanism of inhibition of EN106.

Experimental Protocol: IC50 Determination
Assay: HTRF kinase assay as described in section 1.2.

Compound Preparation: EN106 was serially diluted in DMSO to create a 10-point

concentration gradient.

Data Analysis: The dose-response data were fitted to a four-parameter logistic equation

using GraphPad Prism to determine the IC50 value.

Cellular Characterization
The in-cell activity of EN106 was assessed by measuring its ability to inhibit the

phosphorylation of ERK1/2 and its effect on the proliferation of cancer cell lines with known

RAS/RAF mutations.

Inhibition of ERK Phosphorylation
EN106 demonstrated potent inhibition of ERK1/2 phosphorylation in A375 human melanoma

cells, which harbor the activating BRAF V600E mutation.

Cell Line Genotype p-ERK1/2 IC50 (nM) Assay Type

A375 BRAF V600E 25.6 ± 4.2 Western Blot

HCT116 KRAS G13D 31.4 ± 5.1 In-Cell ELISA

Table 2: Cellular potency of EN106 in inhibiting ERK1/2 phosphorylation.

Anti-proliferative Activity
EN106 inhibited the growth of multiple cancer cell lines with mutations that lead to the

activation of the MAPK pathway.
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Cell Line Cancer Type Genotype GI50 (nM)

A375 Melanoma BRAF V600E 45.8 ± 7.3

HCT116 Colon Cancer KRAS G13D 58.2 ± 9.1

HT-29 Colon Cancer BRAF V600E 51.5 ± 8.5

Table 3: Anti-proliferative activity of EN106 in various cancer cell lines.

MAPK Signaling Pathway
EN106 targets MEK1/2, a central node in the MAPK/ERK signaling pathway.
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Caption: Inhibition of the MAPK/ERK signaling pathway by EN106.
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Experimental Protocol: Western Blot for p-ERK
Cell Culture: A375 cells were seeded in 6-well plates and allowed to attach overnight.

Treatment: Cells were treated with various concentrations of EN106 or DMSO for 2 hours.

Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Protein concentration was determined using a BCA assay.

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and

transferred to a PVDF membrane.

Antibody Incubation: The membrane was blocked and then incubated with primary

antibodies against phospho-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g.,

GAPDH).

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies were used, and

signals were detected using an enhanced chemiluminescence (ECL) substrate.

Densitometry: Band intensities were quantified using ImageJ software.

Conclusion
EN106 is a potent and selective, non-ATP competitive inhibitor of MEK1/2. It effectively

suppresses ERK1/2 phosphorylation in cancer cells with activated MAPK pathways, leading to

significant anti-proliferative effects. These initial findings strongly support the continued

preclinical development of EN106 as a potential targeted therapy for cancer.

To cite this document: BenchChem. [Discovery and Initial Characterization of EN106: A
Novel MEK1/2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7732123#discovery-and-initial-characterization-of-
en106]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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